ANO61
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Overview
Description
ANO61 is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.3636 g/mol . It is characterized by its benzamide structure, which includes an isopropyl group and a 3-methylbenzoyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANO61 typically involves the reaction of 3-methylbenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ANO61 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoic acid derivatives.
Scientific Research Applications
ANO61 has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of ANO61 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-3-aminobenzamide: Lacks the 3-methylbenzoyl group, resulting in different chemical properties and reactivity.
N-methyl-3-[(3-methylbenzoyl)amino]benzamide: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
3-[(3-methylbenzoyl)amino]benzoic acid: Contains a carboxylic acid group instead of an amide group, affecting its solubility and reactivity.
Uniqueness
ANO61 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-methyl-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)15-8-5-9-16(11-15)20-18(22)14-7-4-6-13(3)10-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
OBXQJKLXJNGZKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Origin of Product |
United States |
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